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Compound of Interest

Compound Name: 2-Methyl-4-octyne

Cat. No.: B077417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

interpretation for the internal alkyne, 2-Methyl-4-octyne. This document details the expected

data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

presented in clear, tabular formats for easy comparison. Furthermore, it outlines detailed

experimental protocols for acquiring such spectra and includes visualizations of key

interpretation workflows and fragmentation pathways to aid in structural elucidation.

Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for

2-Methyl-4-octyne. This data is essential for the structural verification and characterization of

the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-
Methyl-4-octyne
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Protons
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

H1, H1', H1'' ~ 0.9 (t) Triplet 3H ~ 7.0

H2, H2' ~ 1.5 (sextet) Sextet 2H ~ 7.0

H3, H3' ~ 2.1 (t) Triplet 2H ~ 7.0

H6, H6' ~ 2.2 (d) Doublet 2H ~ 7.0

H7 ~ 1.8 (m) Multiplet 1H -

H8, H8', H8'', H9,

H9', H9''
~ 1.0 (d) Doublet 6H ~ 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-
Methyl-4-octyne

Carbon Atom Chemical Shift (ppm)

C1 ~ 13.6

C2 ~ 22.5

C3 ~ 20.6

C4 ~ 80.0

C5 ~ 81.0

C6 ~ 30.2

C7 ~ 31.5

C8, C9 ~ 22.4

Table 3: Key Infrared (IR) Absorption Bands for 2-Methyl-
4-octyne
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Vibrational Mode
Expected Frequency
(cm⁻¹)

Intensity

C-H stretch (sp³ hybridized) 2850-3000 Strong

C≡C stretch (internal alkyne) 2100-2260 Weak to Very Weak

C-H bend (methyl/methylene) 1375-1470 Medium

Table 4: Major Fragments in the Mass Spectrum of 2-
Methyl-4-octyne

m/z Proposed Fragment Ion Structure

124 [C₉H₁₆]⁺ Molecular Ion

109 [C₈H₁₃]⁺ [M - CH₃]⁺

95 [C₇H₁₁]⁺ [M - C₂H₅]⁺

81 [C₆H₉]⁺ [M - C₃H₇]⁺

67 [C₅H₇]⁺ Propargyl cation fragmentation

55 [C₄H₇]⁺ Allyl cation fragmentation

43 [C₃H₇]⁺ Isopropyl cation

41 [C₃H₅]⁺ Propargyl cation

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for a volatile liquid organic compound like 2-Methyl-4-octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-
Methyl-4-octyne.

Methodology:
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Sample Preparation:

Dissolve approximately 5-10 mg of 2-Methyl-4-octyne in 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

The solvent should be of high purity to avoid extraneous signals.

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is sufficient to be within the detection range of the

instrument's probe.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)

Relaxation Delay (d1): 1-2 seconds

Temperature: 298 K

¹³C NMR:

Spectral Width: -10 to 220 ppm

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2 seconds

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Methyl-4-octyne by their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (Neat Liquid):

Place a small drop of neat 2-Methyl-4-octyne between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin liquid film.

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample

directly onto the ATR crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty salt plates or ATR crystal should

be recorded and automatically subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding functional groups.
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Pay close attention to the C-H stretching region (around 3000 cm⁻¹) and the alkyne C≡C

stretching region (around 2200 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-4-octyne.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Methyl-4-octyne in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Example):

Gas Chromatograph:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp: Increase to 250 °C at a rate of 10 °C/min

Final hold: 5 minutes

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 35-300

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b077417?utm_src=pdf-body
https://www.benchchem.com/product/b077417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan Speed: 2 scans/second

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Analysis:

Identify the peak corresponding to 2-Methyl-4-octyne in the total ion chromatogram (TIC).

Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the

major fragment ions.

Propose fragmentation pathways consistent with the observed mass spectrum.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key logical relationships

and pathways in the spectroscopic analysis of 2-Methyl-4-octyne.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Caption: Predicted Mass Spectrometry Fragmentation of 2-Methyl-4-octyne.

To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2-Methyl-4-
octyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077417#spectroscopic-data-interpretation-for-2-
methyl-4-octyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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